
E3 Ligase Ligand-linker Conjugate 24
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Overview
Description
E3 Ligase Ligand-linker Conjugate 24 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon (CRBN) protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are used to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 24 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to form an intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 24 primarily undergoes conjugation reactions, where the ligand and linker are covalently bonded. Additionally, it can participate in:
Substitution Reactions: Where specific functional groups on the ligand or linker are replaced with other groups.
Oxidation and Reduction Reactions: These reactions can modify the chemical structure of the ligand or linker to enhance its binding affinity or stability.
Common Reagents and Conditions:
Reagents: Common reagents include activating agents like carbodiimides for conjugation, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Major Products: The major product of these reactions is the this compound itself, which can be further used to synthesize complete PROTAC molecules.
Scientific Research Applications
Applications in Scientific Research
-
Targeted Protein Degradation
- E3 Ligase Ligand-Linker Conjugate 24 is instrumental in developing PROTACs that facilitate targeted degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders. By recruiting E3 ligases such as cereblon and von Hippel-Lindau, researchers can selectively degrade proteins that are otherwise difficult to target with traditional small molecules .
-
Biochemical Characterization
- Studies have demonstrated the ability of E3 ligase ligands to induce degradation through site-specific recruitment. For instance, modifications to proteins like enhanced green fluorescent protein (EGFP) have shown differential degradation based on the conjugation site, illustrating the importance of spatial orientation in achieving effective degradation .
- Optimization of Linker Length
Case Study 1: Degradation of CDK4/6
A study focused on developing PROTACs targeting cyclin-dependent kinases 4 and 6 (CDK4/6) utilized this compound to conjugate various E3 ligase ligands with palbociclib, an FDA-approved drug. The resultant PROTACs demonstrated effective degradation capabilities with DC50 values below 10 nM, highlighting the conjugate's role in enhancing therapeutic efficacy against breast cancer .
Case Study 2: Enhanced Green Fluorescent Protein (EGFP)
In another investigation, researchers utilized E3 ligase ligand-linker conjugates to study the degradability of EGFP at different surface locations. By employing bioorthogonal chemistry, they achieved selective degradation through precise recruitment of ubiquitin ligases, leading to significant variations in degradation efficiency based on ligand attachment points .
Table 1: Summary of PROTAC Applications Using this compound
Application Area | Description | Key Findings |
---|---|---|
Cancer Therapy | Targeting CDK4/6 for breast cancer treatment | Effective degradation with DC50 < 10 nM |
Neurodegenerative Diseases | Degradation of Tau protein | Selective targeting through site-specific recruitment |
Biochemical Studies | Investigating protein surface modifications | Variability in degradation based on attachment site |
Table 2: Comparison of Linker Length Effects
Linker Length (PEG units) | Degradation Efficiency (%) | Observations |
---|---|---|
Short (e.g., PEG2) | High | Optimal spatial orientation for complex formation |
Medium (e.g., PEG6) | Moderate | Balances flexibility and binding affinity |
Long (e.g., PEG9) | Low | Too lengthy for effective complex interaction |
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 24 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:
Binding: The ligand binds to the target protein, while the linker connects to the E3 ligase.
Complex Formation: The ternary complex is formed, bringing the target protein in close proximity to the E3 ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 24 is unique due to its specific design for recruiting Cereblon (CRBN) protein. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs targeting different proteins.
MDM2 Ligands: Employed in the degradation of proteins involved in cancer pathways.
cIAP1 Ligands: Utilized in the degradation of apoptosis-related proteins
These compounds share the common feature of being part of PROTACs but differ in their specific ligands and target proteins, highlighting the versatility and specificity of this compound in targeting Cereblon (CRBN).
Properties
Molecular Formula |
C28H37N5O6 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m1/s1 |
InChI Key |
RWXDWGBEGCJTKS-ZZWBGTBQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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